4-(Thiophen-3-yl)azetidin-2-one
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Overview
Description
4-(Thiophen-3-yl)azetidin-2-one is a heterocyclic compound that features a four-membered azetidinone ring fused with a thiophene ring. This compound is part of the azetidinone family, which is known for its significant biological and pharmacological activities. Azetidinones, particularly the β-lactam derivatives, have been extensively studied due to their role as core structures in antibiotics like penicillins and cephalosporins .
Mechanism of Action
Target of Action
Azetidin-2-one derivatives, such as spiro-azetidin-2-one, have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
It is known that the inherent rigidity of spirocyclic compounds, such as spiro-azetidin-2-one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Azetidin-2-one derivatives have been found to exhibit a variety of activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 18126 , which is within the optimal range for drug-like properties, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Azetidin-2-one derivatives have been found to exhibit a variety of biological and pharmacological activities , suggesting they may have diverse molecular and cellular effects.
Action Environment
It is known that factors such as temperature, viscosity, and solvent polarity can affect the fluorescence quenching of organic molecules , which may be relevant to the action of 4-(Thiophen-3-yl)azetidin-2-one.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene-3-carboxaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization using a suitable reagent like chloroacetyl chloride, resulting in the formation of the azetidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidinone ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of azetidinone.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4-(Thiophen-3-yl)azetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the synthesis of polymers and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one
- 3-Pyrrole-substituted 2-azetidinones
- Spiro-azetidin-2-one derivatives
Uniqueness
4-(Thiophen-3-yl)azetidin-2-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for developing new compounds with enhanced biological activities .
Properties
IUPAC Name |
4-thiophen-3-ylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-7-3-6(8-7)5-1-2-10-4-5/h1-2,4,6H,3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFBBHCWXPHBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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